

applying machine vision for fish freshness analysis

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An Application Note and Protocol for Applying Machine Vision in Fish Freshness Analysis

Abstract

The assessment of fish freshness is critical for quality control, consumer safety, and regulatory compliance within the seafood industry. Traditional methods for this assessment, such as sensory, chemical, and microbiological analyses, are often subjective, destructive, time-consuming, and require trained personnel.[1][2] Machine vision, coupled with artificial intelligence, presents a rapid, non-destructive, objective, and cost-effective alternative for evaluating fish freshness.[3][4] This technology leverages digital image analysis to quantify visual and spectral characteristics that correlate with the stages of fish spoilage. Key indicators include changes in the color and texture of the eyes, gills, and skin.[5][6][7] This document provides a detailed protocol for implementing a machine vision system for fish freshness analysis, covering sample preparation, image acquisition, data processing, and model development using both traditional machine learning and deep learning approaches.

Principle of the Method

As fish spoils, a series of biochemical and physical changes occur that manifest in its external appearance. Machine vision systems are designed to capture and quantify these changes. The core principle involves acquiring digital images of fish under controlled lighting conditions and analyzing specific regions of interest (ROIs), primarily the eyes and gills, which exhibit distinct changes during spoilage.[5][7]

- Eyes: Fresh fish typically have clear, convex, and bright eyes. As spoilage progresses, the eyes become cloudy, sunken, and discolored.[2][8]
- Gills: The gills of fresh fish are bright red and clear. With time, they turn brownish-red, then brown or grey, and become covered in slime.[7][9]
- Skin: The skin of a fresh fish often has a naturally metallic glow, which dulls over time.[6]

The system extracts color, texture, and morphological features from these ROIs.[3][5] These features are then used as inputs for a machine learning model trained to classify the fish into different freshness categories (e.g., "fresh," "stale"). Advanced methods like hyperspectral imaging can also be employed to gather spectral information beyond the visible range, which can correlate with chemical composition and spoilage markers like Total Volatile Basic Nitrogen (TVB-N).[1][10][11]

Apparatus and Materials

- Image Acquisition System:
 - High-resolution digital RGB camera (e.g., DSLR or industrial camera).
 - Alternatively, a hyperspectral or multispectral imaging system for advanced analysis.[1]
- Lighting System:
 - A light box or chamber with uniform, diffuse, and consistent illumination (e.g., LED panels) to minimize shadows and specular reflection.[12]
- Hardware:
 - A computer with a multi-core processor and a dedicated GPU for efficient model training.
 - Sample holder to position fish consistently.
- Software:
 - Image processing libraries (e.g., OpenCV, Scikit-image in Python).

- Machine learning or deep learning frameworks (e.g., Scikit-learn, TensorFlow, PyTorch).
- Samples:
 - Fish samples of the target species at various, known post-mortem ages.
- Validation Equipment (Optional):
 - Equipment for traditional freshness analysis (e.g., pH meter, sensory evaluation panel, or chemical analysis for K-value or TVB-N) to establish ground truth data.

Experimental Protocols

This protocol outlines the key steps for developing a machine vision model for fish freshness classification.

Sample Preparation and Ground Truth Establishment

- Procure a batch of freshly caught fish of the same species and similar size.
- Store the fish samples under controlled refrigerated conditions (e.g., on ice at 4°C).
- At predefined time intervals (e.g., 0, 2, 4, 6, 8, and 10 days), select a subset of fish for analysis.
- For each sample, assign a freshness class based on the storage day or a traditional sensory/chemical analysis. This will serve as the "ground truth" for training the model.

Image Acquisition

- Place a fish sample on the holder within the lighting chamber. Ensure the position and orientation are consistent for all samples.
- Capture high-resolution images of the entire fish, along with dedicated close-up shots of the eye and gill regions.[\[13\]](#)
- Save images in a lossless format (e.g., PNG or TIFF) with metadata indicating the sample ID and freshness class.

Image Preprocessing

- **Region of Interest (ROI) Segmentation:** Isolate the eye and gill regions from the rest of the image. This can be achieved using automated methods like color thresholding, active contours, or deep learning-based segmentation models.[\[7\]](#)
- **Image Enhancement:** Apply enhancement techniques like histogram equalization to improve the contrast and visibility of features within the ROI.
- **Color Space Conversion:** Convert the standard RGB images into alternative color spaces such as HSV (Hue, Saturation, Value) or Lab*, as these can often separate color and illumination information more effectively, leading to more robust feature extraction.[\[8\]](#)[\[14\]](#)

Feature Extraction (for Traditional Machine Learning)

- **Color Features:** From the segmented ROIs, calculate statistical features for each color channel (e.g., R, G, B, H, S, V). Common features include the mean, standard deviation, skewness, and kurtosis.
- **Texture Features:** Employ algorithms like the Gray-Level Co-occurrence Matrix (GLCM) or Local Binary Patterns (LBP) to extract features that describe the texture, such as eye cloudiness or gill surface changes.[\[5\]](#)[\[14\]](#)
- **Morphological Features:** Quantify shape changes, such as the convexity of the eye, which tends to decrease as the fish loses freshness.

Model Development, Training, and Validation

- **Data Partitioning:** Divide the dataset of extracted features (or raw images for deep learning) into three subsets: training, validation, and testing (e.g., 70%, 15%, 15% split).
- **Model Selection and Training:**
 - **Traditional Machine Learning:** Use the extracted feature dataset to train classifiers such as Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), Random Forests, or Artificial Neural Networks (ANN).[\[5\]](#)[\[15\]](#)[\[16\]](#)

- Deep Learning: Use the preprocessed ROI images to train a Convolutional Neural Network (CNN). Architectures like VGG-16, MobileNetV2, or Xception can be used, often leveraging transfer learning to improve performance with smaller datasets.[17]
- Model Validation: Evaluate the trained model's performance on the unseen test dataset. Calculate standard performance metrics including accuracy, precision, recall, and specificity to assess the model's classification capability.[5]

Data Presentation

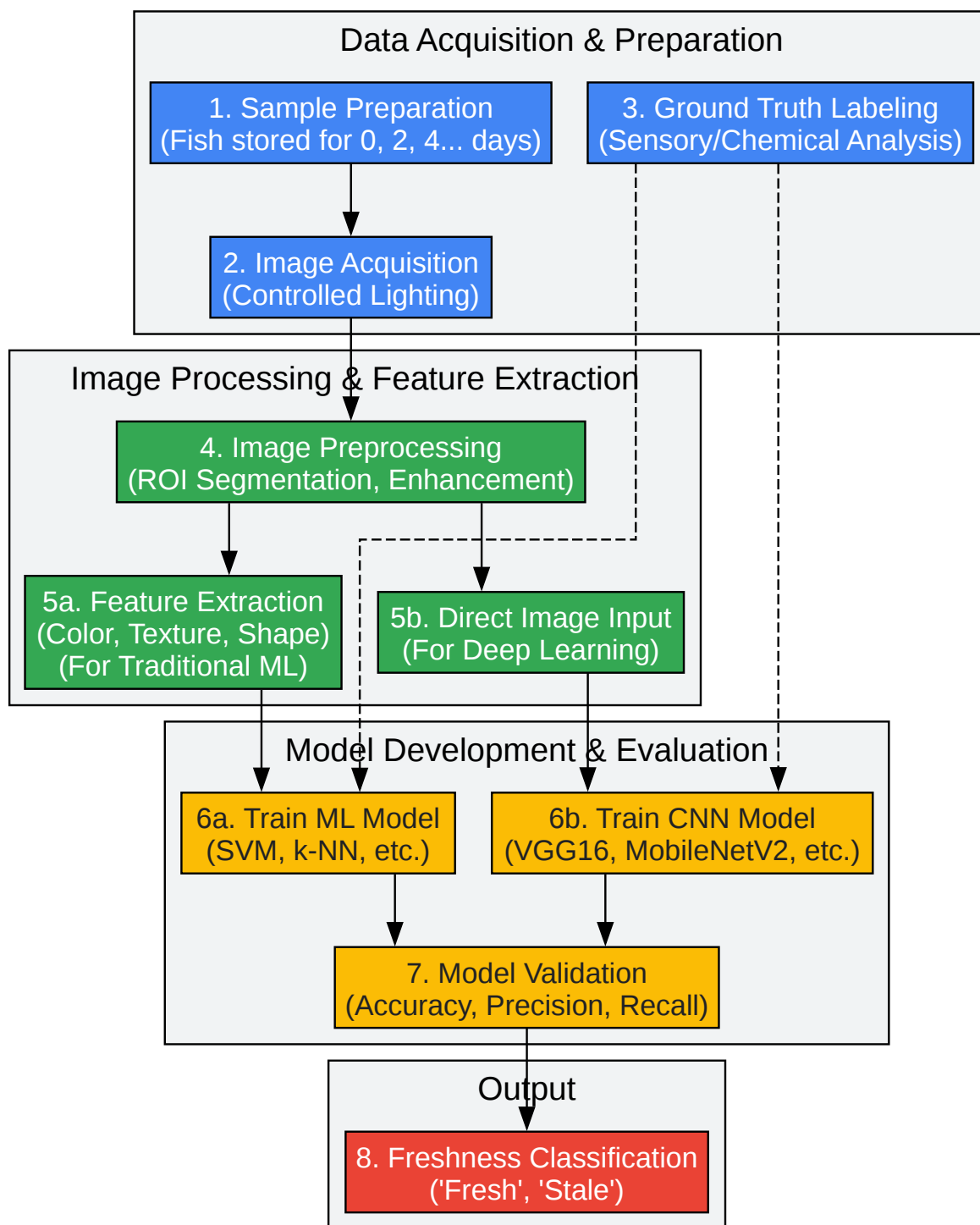
Quantitative results from various studies demonstrate the high potential of machine vision for fish freshness classification.

Technology/Method	Region of Interest	Classifier/Model	Reported Accuracy	Reference
RGB Imaging	Eye	k-Nearest Neighbors (k-NN)	97.0%	[5]
RGB Imaging	Whole Fish	VGG-16 + Bi-LSTM	98.0%	[18] [19]
RGB Imaging	Whole Fish	CNN (MobileNetV2)	97.5%	[20]
RGB Imaging	Eye & Gills	SVM & Logistic Regression (with Xception/MobileNetV2 features)	100%	[15] [21]
RGB Imaging	Gills	Hue Saturation Value (HSV) Analysis + k-NN	90.0%	[14] [22]
RGB Imaging	Eye	Random Forest	96.87%	[8]
RGB Imaging	Eye	CNN (VGG19) + ANN	77.3%	[17]
Hyperspectral Imaging	Fillets	LS-SVM	97.22% (Fresh vs. Frozen-Thawed)	[10]

Visualization of Protocols and Pathways

Machine Vision Experimental Workflow

Experimental Workflow for Fish Freshness Analysis



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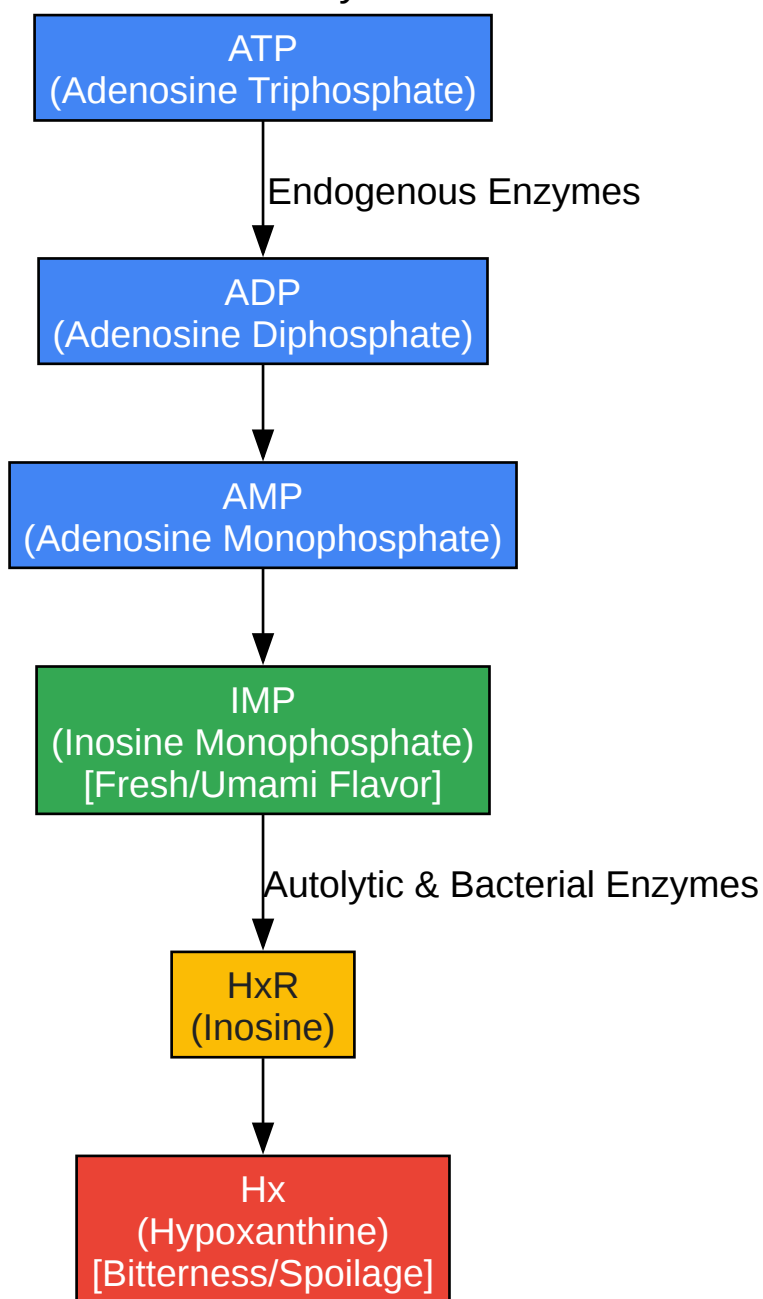
Fig. 1: Machine vision experimental workflow.

Biochemical Pathway of Fish Spoilage

A primary indicator of fish freshness is the K-value, which is based on the degradation of adenosine triphosphate (ATP) in post-mortem muscle tissue. This enzymatic breakdown process produces compounds like inosine monophosphate (IMP), which contributes to a fresh, savory flavor, and later, hypoxanthine (Hx), which is associated with bitterness and spoilage.

[23][24][25][26]

Key Biochemical Pathway in Post-Mortem Fish Muscle



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Fig. 2: ATP degradation pathway in fish.

Conclusion

The application of machine vision offers a robust, consistent, and non-invasive solution to the challenge of fish freshness assessment.[1] By quantifying the subtle changes in the visual characteristics of fish eyes, gills, and skin, this technology provides an objective measure that can be correlated with traditional quality indices. Both established machine learning techniques and modern deep learning models have demonstrated high accuracy in classification tasks.[5] [18] The protocols outlined in this document provide a comprehensive framework for researchers and quality control professionals to develop and implement automated systems, thereby enhancing efficiency, reducing waste, and ensuring consumer confidence in seafood products.

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